1H-Pyrazole-5-carboxamide, N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-3-propyl-
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Overview
Description
N-(12-DIHYDROACENAPHTHYLEN-5-YL)-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroacenaphthylene moiety, a pyrazole ring, and a carboxamide group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-DIHYDROACENAPHTHYLEN-5-YL)-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Dihydroacenaphthylene Moiety: This step involves the reaction of acenaphthene with bromoacetyl bromide in the presence of anhydrous aluminum chloride (AlCl3) to form 2-bromo-1-(12-dihydroacenaphthylen-5-yl)ethanone.
Formation of the Pyrazole Ring: The next step involves the reaction of the intermediate with hydrazine hydrate to form the pyrazole ring.
Introduction of the Carboxamide Group: Finally, the carboxamide group is introduced through the reaction of the pyrazole intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(12-DIHYDROACENAPHTHYLEN-5-YL)-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(12-DIHYDROACENAPHTHYLEN-5-YL)-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(12-DIHYDROACENAPHTHYLEN-5-YL)-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,2-Dihydroacenaphthylen-5-yl)ethanone
- 1-(1,2-Dihydroacenaphthylen-5-yl)-5-oxopyrrolidine-3-carboxylic acid
- 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone
Uniqueness
N-(12-DIHYDROACENAPHTHYLEN-5-YL)-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific applications, as it can serve as a versatile building block for the synthesis of more complex molecules.
Properties
Molecular Formula |
C20H21N3O |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-methyl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H21N3O/c1-3-5-15-12-18(23(2)22-15)20(24)21-17-11-10-14-9-8-13-6-4-7-16(17)19(13)14/h4,6-7,10-12H,3,5,8-9H2,1-2H3,(H,21,24) |
InChI Key |
BAZJHGZLKQUZOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C |
Origin of Product |
United States |
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